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Compound of Interest

Compound Name:
1-(2-chlorophenyl)-1H-pyrazole-4-

carbaldehyde

Cat. No.: B1356366 Get Quote

A detailed guide for researchers and drug development professionals on the spectroscopic

differentiation of key chlorophenyl-pyrazole-carbaldehyde isomers. This guide provides a

comparative analysis of their NMR, IR, and Mass Spectrometry data, supported by detailed

experimental protocols.

The structural isomers of chlorophenyl-pyrazole-carbaldehyde are of significant interest in

medicinal chemistry and drug development due to their potential as versatile pharmacophores.

Distinguishing between these isomers is crucial for structure-activity relationship (SAR) studies

and ensuring the synthesis of the correct target molecule. This guide presents a

comprehensive comparison of the spectroscopic data for various isomers, facilitating their

unambiguous identification.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for different isomers of

chlorophenyl-pyrazole-carbaldehyde. The data has been compiled from various scientific

sources and provides a basis for comparative analysis.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Isomer
Aldehyde
Proton (CHO)

Pyrazole
Protons

Phenyl
Protons

Other Protons

1-(4-

chlorophenyl)-1H

-pyrazole-4-

carbaldehyde

~9.9
H3: ~8.1, H5:

~8.3

7.5-7.8

(multiplet)
-

3-(2,4-

dichlorophenyl)-1

H-pyrazole-4-

carbaldehyde

~9.8-10.0 H5: ~8.4
7.4-7.8

(multiplet)
-

5-chloro-3-

methyl-1-phenyl-

1H-pyrazole-4-

carbaldehyde

~10.1 -
7.3-7.6

(multiplet)
CH₃: ~2.5

3-(4-

chlorophenyl)-1-

phenyl-1H-

pyrazole-4-

carbaldehyde

~10.0 H5: ~8.5
7.2-7.9

(multiplet)
-

1-(2-

chlorophenyl)-1H

-pyrazole-4-

carbaldehyde

~9.9
H3: ~8.0, H5:

~8.2

7.4-7.7

(multiplet)
-

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer

frequency.

Table 2: IR Spectroscopic Data (Wavenumbers in cm⁻¹)
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Isomer
C=O Stretch
(Aldehyde)

C=N Stretch
(Pyrazole)

C-Cl Stretch
Aromatic C-H
Stretch

1-(4-

chlorophenyl)-1H

-pyrazole-4-

carbaldehyde

~1680-1700 ~1550-1590 ~1090 ~3050-3100

3-(2,4-

dichlorophenyl)-1

H-pyrazole-4-

carbaldehyde

~1670-1690 ~1540-1580 ~1050-1100 ~3060-3110

5-chloro-3-

methyl-1-phenyl-

1H-pyrazole-4-

carbaldehyde

~1660-1680 ~1560-1600 ~1070 ~3040-3090

3-(4-

chlorophenyl)-1-

phenyl-1H-

pyrazole-4-

carbaldehyde

~1675-1695 ~1555-1595 ~1085 ~3055-3105

Table 3: Mass Spectrometry Data (m/z)

Isomer Molecular Ion [M]⁺ Key Fragment Ions

1-(4-chlorophenyl)-1H-

pyrazole-4-carbaldehyde
206/208

177/179 ([M-CHO]⁺), 111/113

([Cl-C₆H₄]⁺)

3-(2,4-dichlorophenyl)-1H-

pyrazole-4-carbaldehyde
240/242/244

211/213/215 ([M-CHO]⁺),

145/147/149 ([Cl₂-C₆H₃]⁺)

5-chloro-3-methyl-1-phenyl-

1H-pyrazole-4-carbaldehyde
220/222

191/193 ([M-CHO]⁺), 111

([C₆H₅N₂]⁺), 77 ([C₆H₅]⁺)

3-(4-chlorophenyl)-1-phenyl-

1H-pyrazole-4-carbaldehyde
284/286

255/257 ([M-CHO]⁺), 111/113

([Cl-C₆H₄]⁺), 77 ([C₆H₅]⁺)
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Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic

patterns for chlorine-containing fragments.

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra were recorded on a

spectrometer operating at a frequency of 300 MHz or higher. Samples were dissolved in a

suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆),

with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts

per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FT-

IR) spectrophotometer. Solid samples were typically prepared as potassium bromide (KBr)

pellets. The spectra were recorded in the range of 4000-400 cm⁻¹, and the vibrational

frequencies are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS): Mass spectra were acquired on a mass spectrometer, often coupled

with a gas chromatography (GC) or liquid chromatography (LC) system for sample introduction.

Electron ionization (EI) was a common method for generating molecular ions and fragment

ions. The mass-to-charge ratios (m/z) of the detected ions are reported.

Synthesis and Characterization Workflow
The synthesis of chlorophenyl-pyrazole-carbaldehyde isomers often involves a multi-step

process, culminating in the formation of the pyrazole ring and the introduction of the

carbaldehyde group, frequently via the Vilsmeier-Haack reaction.[1] The subsequent

characterization is crucial to confirm the structure of the desired isomer.
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Caption: Synthetic and characterization workflow for chlorophenyl-pyrazole-carbaldehyde

isomers.

This guide provides a foundational comparison of spectroscopic data for various chlorophenyl-

pyrazole-carbaldehyde isomers. For definitive structural assignment, it is recommended to

utilize a combination of these techniques and, when possible, confirm the structure through

single-crystal X-ray diffraction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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